Cas no 1805296-75-6 (3-Bromo-2-(difluoromethyl)pyridine-6-carboxaldehyde)
3-Bromo-2-(difluoromethyl)pyridine-6-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-2-(difluoromethyl)pyridine-6-carboxaldehyde
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- Inchi: 1S/C7H4BrF2NO/c8-5-2-1-4(3-12)11-6(5)7(9)10/h1-3,7H
- InChI Key: WGTXTLVUIPQLMT-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=O)N=C1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 168
- XLogP3: 2
- Topological Polar Surface Area: 30
3-Bromo-2-(difluoromethyl)pyridine-6-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029079663-250mg |
3-Bromo-2-(difluoromethyl)pyridine-6-carboxaldehyde |
1805296-75-6 | 97% | 250mg |
$475.20 | 2022-04-01 | |
| Alichem | A029079663-500mg |
3-Bromo-2-(difluoromethyl)pyridine-6-carboxaldehyde |
1805296-75-6 | 97% | 500mg |
$823.15 | 2022-04-01 | |
| Alichem | A029079663-1g |
3-Bromo-2-(difluoromethyl)pyridine-6-carboxaldehyde |
1805296-75-6 | 97% | 1g |
$1,504.90 | 2022-04-01 |
3-Bromo-2-(difluoromethyl)pyridine-6-carboxaldehyde Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 3-Bromo-2-(difluoromethyl)pyridine-6-carboxaldehyde
Introduction to 3-Bromo-2-(difluoromethyl)pyridine-6-carboxaldehyde (CAS No. 1805296-75-6)
3-Bromo-2-(difluoromethyl)pyridine-6-carboxaldehyde, identified by the CAS number 1805296-75-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and utility in medicinal chemistry. The presence of both bromine and difluoromethyl substituents in its molecular framework imparts unique reactivity and functional properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structural motif of 3-Bromo-2-(difluoromethyl)pyridine-6-carboxaldehyde features a pyridine ring substituted at the 3-position with a bromo group and at the 2-position with a difluoromethyl group. The aldehyde functionality at the 6-position further enhances its synthetic versatility, allowing for further derivatization through condensation, oxidation, or reduction reactions. This combination of substituents makes it an attractive building block for the development of novel compounds with potential therapeutic applications.
In recent years, there has been growing interest in exploring the pharmacological properties of pyridine derivatives, particularly those incorporating halogenated and fluorinated groups. These substituents are known to modulate the electronic properties of the molecule, influencing its binding affinity to biological targets. The difluoromethyl group, in particular, has been extensively studied for its ability to enhance metabolic stability and binding interactions in drug candidates. For instance, compounds containing this moiety have shown promise in inhibiting enzymes and receptors involved in inflammatory and infectious diseases.
The bromo group at the 3-position of the pyridine ring adds another layer of reactivity, enabling palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing more complex molecular architectures and have been widely employed in the synthesis of small-molecule drugs. The aldehyde group serves as a versatile handle for forming amide, imine, or Schiff base derivatives, which are common motifs in drug design. Such modifications can lead to compounds with improved solubility, bioavailability, and target specificity.
One of the most compelling aspects of 3-Bromo-2-(difluoromethyl)pyridine-6-carboxaldehyde is its potential application in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often implicated in various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that target the underlying mechanisms of these disorders. The structural features of this compound make it a suitable candidate for generating kinase inhibitors through rational drug design strategies.
Recent studies have highlighted the importance of fluorinated pyridines in medicinal chemistry due to their ability to improve pharmacokinetic properties. For example, fluorinated analogs of existing drugs have demonstrated enhanced potency and reduced toxicity compared to their non-fluorinated counterparts. The difluoromethyl group in 3-Bromo-2-(difluoromethyl)pyridine-6-carboxaldehyde is particularly noteworthy for its role in modulating lipophilicity and metabolic stability. This has led to increased interest in developing fluorinated derivatives as potential lead compounds for new therapies.
The synthesis of 3-Bromo-2-(difluoromethyl)pyridine-6-carboxaldehyde typically involves multi-step organic transformations starting from commercially available precursors. Key steps include halogenation reactions to introduce the bromo group, protection-deprotection strategies to handle the reactive aldehyde functionality, and fluorination techniques to incorporate the difluoromethyl moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.
In conclusion, 3-Bromo-2-(difluoromethyl)pyridine-6-carboxaldehyde (CAS No. 1805296-75-6) represents a promising scaffold for pharmaceutical innovation. Its unique structural features offer opportunities for designing novel bioactive compounds with potential applications across multiple therapeutic areas. As research continues to uncover new biological targets and synthetic strategies, this compound is likely to remain a valuable asset in drug discovery efforts.
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